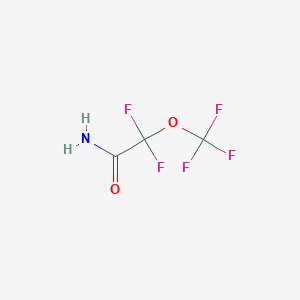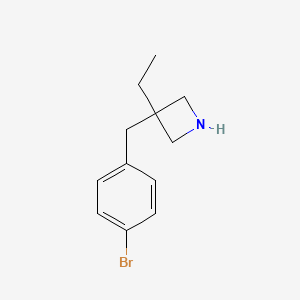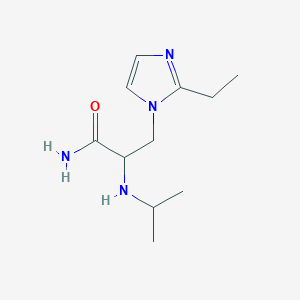
3-(2-Ethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with an ethyl group at the 2-position and an isopropylamino group at the 2-position of the propanamide chain. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution at the 2-Position: The ethyl group can be introduced at the 2-position of the imidazole ring through an alkylation reaction using ethyl halide in the presence of a base such as potassium carbonate.
Formation of the Propanamide Chain: The propanamide chain can be synthesized by reacting 2-bromo-1-propanol with isopropylamine to form 2-(isopropylamino)propanol, which is then converted to the corresponding amide using a suitable amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the imidazole ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the amide group, converting it to the corresponding amine.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3-(2-ethylimidazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-10-13-5-6-15(10)7-9(11(12)16)14-8(2)3/h5-6,8-9,14H,4,7H2,1-3H3,(H2,12,16) |
Clé InChI |
SMMCQHIRBOHKHK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1CC(C(=O)N)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


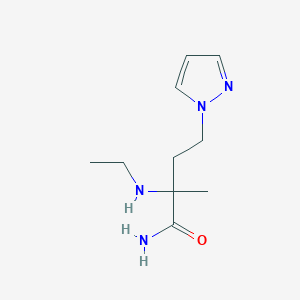
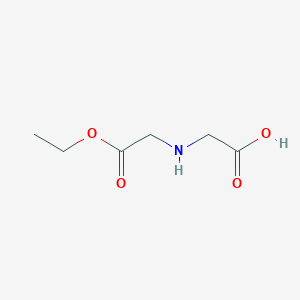

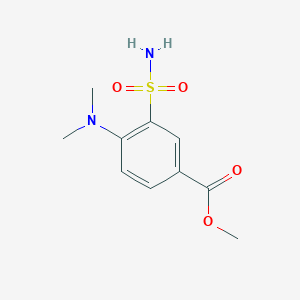

![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)

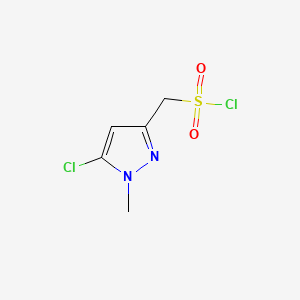
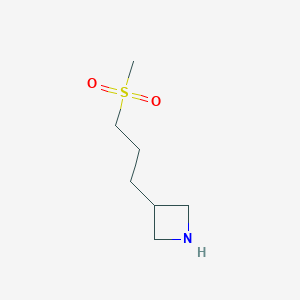
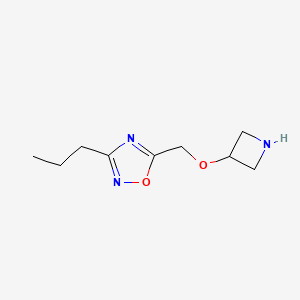
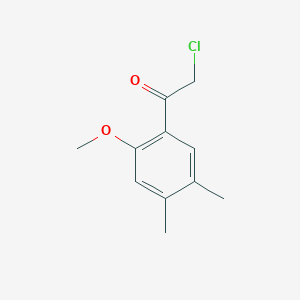
![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)
